

# Core Characteristics and Discovery Rationale

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

The discovery of **UNC2025** was driven by the need for a potent and selective MERTK inhibitor with suitable drug metabolism and pharmacokinetics (DMPK) properties for in vivo studies [1].

- **Original Lead Compound:** UNC1062 was a potent MERTK inhibitor (IC<sub>50</sub> of 1.1 nM) but had poor pharmacokinetics (PK) and low oral bioavailability (0.3%), limiting its use in animal models [1].
- **Key Optimization Strategy:** Researchers replaced the pyrazolo[3,4-d]pyrimidine core of UNC1062 with a pyrrolo[2,3-d]pyrimidine scaffold [1]. This single-atom change (N to CH) resulted in a new compound (later named **UNC2025**) with maintained potency and significantly improved solubility and oral exposure [1].

The table below summarizes the key improvements in the pharmacokinetic profile of **UNC2025** compared to its predecessor [1]:

| Property                    | UNC1062 | UNC2025 |
|-----------------------------|---------|---------|
| Oral Bioavailability (F%)   | 0.3%    | 8.4%    |
| IV Clearance (mL/min/kg)    | 30      | 70      |
| Half-life (hours, IV)       | 2.3     | 0.23    |
| C <sub>max</sub> (μM, oral) | 0.013   | 0.16    |

## Target Profile and Mechanism of Action

**UNC2025** is characterized as a potent dual inhibitor of MERTK and FLT3, with additional activity against a select set of other kinases [2] [3].

- **Primary Targets:** It demonstrates sub-nanomolar potency against both MERTK and FLT3 in cell-free enzymatic assays [1] [3].
- **Selectivity:** **UNC2025** exhibits high selectivity for MERTK and FLT3 over many other kinases. It has about 20-fold higher selectivity for MERTK over AXL and Tyro3, the other two TAM family kinases [2] [1].

The table below summarizes its inhibitory activity (IC<sub>50</sub>) against its primary and key secondary targets [2] [3]:

| Target Kinase | IC <sub>50</sub> (nM) | Primary Biological Relevance                                                       |
|---------------|-----------------------|------------------------------------------------------------------------------------|
| FLT3          | 0.35 - 0.8            | Oncogenic driver in Acute Myeloid Leukemia (AML)                                   |
| MERTK         | 0.46 - 0.74           | Promotes survival, proliferation, and chemoresistance in leukemia and solid tumors |
| Axl           | 1.65                  | TAM family kinase; involved in cancer and immune regulation                        |
| TrkA          | 1.67                  | Involved in neuronal development and some cancers                                  |
| Tyro3         | 5.83                  | TAM family kinase                                                                  |
| c-Kit         | 8.18                  | Stem cell factor receptor; implicated in cancers                                   |

Mechanistically, **UNC2025** acts as an ATP-competitive kinase inhibitor. By binding to the ATP-binding pocket of MERTK and FLT3, it blocks their phosphorylation (activation) and subsequent downstream pro-survival signaling cascades, such as the STAT, AKT, and ERK pathways [4]. This inhibition leads to reduced cancer cell proliferation, induction of apoptosis (programmed cell death), and decreased colony-forming capacity [4].

The following diagram illustrates the signaling pathway and inhibitory mechanism of **UNC2025**:



[Click to download full resolution via product page](#)

*UNC2025 inhibits MERTK and FLT3 activation, blocking pro-survival signaling and inducing cancer cell death.*

## Preclinical Experimental Protocols

Key experiments validating **UNC2025**'s efficacy are detailed below.

### In Vitro Kinase Inhibition and Cell-Based Assays

- **Kinase Activity Assay:** **UNC2025**'s potency (IC<sub>50</sub>) against hundreds of kinases was determined using cell-free enzymatic assays with purified kinase domains, establishing its primary targets and selectivity profile [1] [3].
- **Cell Signaling and Viability Assays:** Leukemia cell lines (e.g., 697 B-ALL) were treated with **UNC2025** (typical concentration range: 2-50 nM) for 1 hour [2] [3]. MERTK was immunoprecipitated from cell lysates, and phosphorylation levels (p-MER) were detected by immunoblotting to confirm target engagement [2] [3]. For functional effects, cells were treated for 24-48 hours, and apoptosis was measured using flow cytometry after staining with YO-PRO-1 and propidium iodide [4].

## In Vivo Efficacy and Pharmacokinetic Studies

- **Animal Models:** Studies used immunodeficient mice (NOD/SCID/gamma or NSG strains) injected with human leukemia cell lines (e.g., 697) or patient-derived leukemic cells to create xenograft models [4].
- **Dosing and Administration:** **UNC2025** was formulated in a saline-based solution (e.g., 5% NMP, 5% solutol HS) and administered once daily by oral gavage at 3 mg/kg [1]. For therapeutic studies, doses up to 50 mg/kg were used [2] [4].
- **Efficacy Endpoints:** Disease burden was monitored via bioluminescence imaging. Key outcomes included tumor burden reduction, median survival extension, and in some models, regression of established disease [4] [5].

## Therapeutic Applications and Potential

The primary and emerging research applications for **UNC2025** are summarized below.

| Application Area              | Key Findings and Potential                                                                                                                                                                                                        | Reference(s) |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| <b>Acute Leukemia</b>         | Induces apoptosis; inhibits proliferation in MERTK+ AML/ALL cell lines and patient samples (~30% of 261 samples sensitive); reduces tumor burden, extends survival (2-fold increase) in xenografts; synergizes with methotrexate. | [4] [5]      |
| <b>Solid Tumors</b>           | Inhibits colony formation in NSCLC cell lines (A549, H2228); inhibits MERTK signaling, induces apoptosis, and reduces tumor growth in xenograft models.                                                                           | [2] [4]      |
| <b>Antithrombotic Therapy</b> | Decreases platelet activation and stable thrombus formation; protects from pulmonary embolism/arterial thrombosis without increasing bleeding time; synergistic with ADP receptor antagonists (e.g., P2Y12 inhibitors).           | [6]          |
| <b>Fibrosis</b>               | Alleviates intestinal fibrosis in mouse colitis models by inhibiting the MerTK/ERK/TGF- $\beta$ 1 pathway in macrophages; potential for treating Crohn's disease strictures.                                                      | [7]          |

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
2. | FLT | TAM Receptor | TargetMol UNC 2025 [targetmol.com]
3. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
4. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
5. UNC2025, a MERTK Small-Molecule Inhibitor, Is ... - PubMed [pubmed.ncbi.nlm.nih.gov]
6. The small-molecule MERTK inhibitor UNC2025 decreases ... [sciencedirect.com]
7. Osteopontin regulation of MerTK+ macrophages promotes ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Core Characteristics and Discovery Rationale]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-initial-discovery>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)